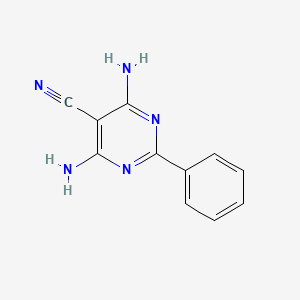

4,6-Diamino-2-phenylpyrimidine-5-carbonitrile

CAS No.: 91093-93-5

Cat. No.: VC18455424

Molecular Formula: C11H9N5

Molecular Weight: 211.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 91093-93-5 |

|---|---|

| Molecular Formula | C11H9N5 |

| Molecular Weight | 211.22 g/mol |

| IUPAC Name | 4,6-diamino-2-phenylpyrimidine-5-carbonitrile |

| Standard InChI | InChI=1S/C11H9N5/c12-6-8-9(13)15-11(16-10(8)14)7-4-2-1-3-5-7/h1-5H,(H4,13,14,15,16) |

| Standard InChI Key | PCYQBPVXFPNNQK-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=NC(=C(C(=N2)N)C#N)N |

Introduction

Structural and Chemical Profile

Molecular Architecture

4,6-Diamino-2-phenylpyrimidine-5-carbonitrile (C₁₁H₉N₅) features a pyrimidine core with substituents at positions 2, 4, 5, and 6:

-

Position 2: A phenyl group (C₆H₅) contributes to hydrophobic interactions in biological systems.

-

Positions 4 and 6: Amino (-NH₂) groups enhance hydrogen-bonding capabilities and solubility in polar solvents.

-

Position 5: A carbonitrile (-C≡N) group introduces electron-withdrawing properties, influencing reactivity and electronic characteristics.

The IUPAC name, 4,6-diamino-2-phenylpyrimidine-5-carbonitrile, reflects this substitution pattern. Its molecular weight is 211.22 g/mol, and the canonical SMILES string is C1=CC=C(C=C1)C2=NC(=C(C(=N2)N)C#N)N.

Synthesis Methodologies

Multicomponent Reactions (MCRs)

The most common synthesis route involves a one-pot, three-component condensation of:

-

Aromatic aldehydes (e.g., benzaldehyde derivatives),

-

Malononitrile,

Catalytic Systems and Conditions:

| Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Fe(acac)₃ | Ethanol, 80°C, reflux | 70–85 | |

| CoFe₂O₄@SiO₂-NH₂ | Microwave/ultrasound | 82–90 | |

| NH₄Cl | Ethanol, reflux | 65–75 |

For instance, Bhosale et al. reported a Fe(acac)₃-catalyzed method where equimolar quantities of 4-chlorobenzaldehyde, malononitrile, and guanidine hydrochloride in ethanol yielded 4,6-diamino-2-(4-chlorophenyl)pyrimidine-5-carbonitrile at 80°C with 85% efficiency . Microwave-assisted synthesis using amino-functionalized CoFe₂O₄@SiO₂ nanoparticles reduced reaction times to 10–15 minutes while achieving yields exceeding 90% .

Mechanistic Insights

The reaction proceeds via:

-

Knoevenagel condensation: Formation of an α,β-unsaturated intermediate from the aldehyde and malononitrile.

-

Nucleophilic attack: Guanidine reacts with the intermediate to cyclize into the pyrimidine ring.

-

Aromatization: Loss of water molecules stabilizes the aromatic system .

Physicochemical Properties

Spectral Characterization

-

IR Spectroscopy: Stretching vibrations at 3373–3395 cm⁻¹ (N-H), 2218–2232 cm⁻¹ (C≡N), and 1585–1662 cm⁻¹ (C=N/C=C) .

-

¹H NMR: Aromatic protons appear as doublets at δ 7.14–7.68 ppm, while NH₂ groups resonate as broad singlets near δ 7.10–7.70 ppm .

-

Mass Spectrometry: Molecular ion peaks at m/z 227–242 confirm the molecular formula .

Solubility and Stability

The compound exhibits moderate solubility in DMSO and ethanol but limited solubility in water. Stability studies indicate decomposition above 260°C, with the carbonitrile group prone to hydrolysis under acidic conditions .

Biological Activities

Chemosensing Applications

Alavi et al. demonstrated its utility as a fluorescent chemosensor for Hg²⁺ ions. The compound’s fluorescence intensity decreased linearly with Hg²⁺ concentration, achieving a detection limit of 14.89 × 10⁻⁵ M. Quenching mechanisms involve Hg²⁺ coordination to the amino and carbonitrile groups .

Applications in Drug Development

Pharmacokinetic Optimization

Despite promising enzyme inhibition, low bioavailability in Plasmodium assays underscores the need for prodrug strategies or structural modifications. Introducing hydrophilic substituents (e.g., hydroxyl or carboxyl groups) may enhance solubility and tissue penetration .

Targeted Cancer Therapies

The compound’s affinity for kinases involved in tumor proliferation (e.g., Wee1 kinase) positions it as a lead for kinase inhibitors. In vivo studies are required to validate efficacy and toxicity profiles .

Environmental and Industrial Relevance

Green Synthesis Advancements

CoFe₂O₄@SiO₂-NH₂ nanoparticles enable recyclable catalysis, reducing waste generation. Five consecutive cycles showed less than 8% yield drop, emphasizing sustainability .

Heavy Metal Remediation

As a Hg²⁺ sensor, the compound could be integrated into environmental monitoring systems. Functionalization with silica nanoparticles may improve selectivity in complex matrices .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume